(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone
Description
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone is a complex organic compound that features a unique structure combining an indole moiety, a piperazine ring, and a nitrophenyl group
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C21H20N4O4/c1-22-18-8-3-2-5-15(18)14-19(22)21(27)24-11-9-23(10-12-24)20(26)16-6-4-7-17(13-16)25(28)29/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
SFWNZMHAKZGNKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the nitrophenyl group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure but with a different position of the nitro group.
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Another positional isomer with the nitro group in a different location.
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness
The uniqueness of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and their positions within the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
